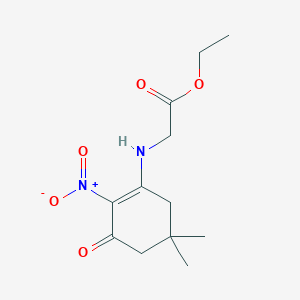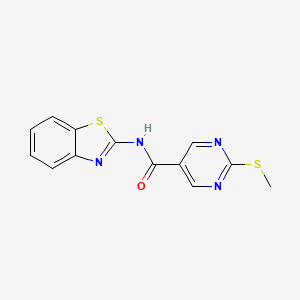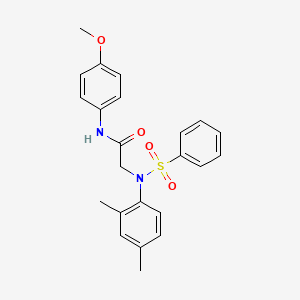![molecular formula C28H32N2O B4994080 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4994080.png)
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-ethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-ethylphenyl)benzamide, also known as compound X, is a chemical compound that has been extensively studied for its potential use in pharmaceutical research. It has shown promise in various scientific applications, including as an analgesic, anti-inflammatory, and anxiolytic agent.
Mecanismo De Acción
The exact mechanism of action of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-ethylphenyl)benzamide X is not fully understood. However, studies have suggested that it may act on the opioid and serotonin receptors in the brain, which are involved in pain perception and mood regulation, respectively. Furthermore, it may also act on the GABA receptors, which are involved in anxiety regulation.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, it has been shown to increase the levels of anti-inflammatory cytokines, which help to reduce inflammation. Furthermore, it has been shown to increase the levels of endogenous opioids, which are involved in pain regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-ethylphenyl)benzamide X in lab experiments is that it has shown promise in various scientific applications, including as an analgesic, anti-inflammatory, and anxiolytic agent. Additionally, it has been shown to have relatively low toxicity levels in animal models. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several future directions for the study of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-ethylphenyl)benzamide X. One direction is to further investigate its mechanism of action, which may help to identify new targets for drug development. Additionally, further studies are needed to determine its efficacy and safety in human models. Furthermore, it may be useful to investigate its potential use in combination with other drugs, which may enhance its effects. Finally, research could also focus on developing new analogs of this compound X with improved pharmacological properties.
Métodos De Síntesis
Compound X can be synthesized through a multistep process involving the reaction of 4-benzylpiperidine with 2-ethylbenzoic acid, followed by the formation of a benzamide derivative. The final product is obtained through the reaction of the benzamide derivative with formaldehyde.
Aplicaciones Científicas De Investigación
Compound X has been studied for its potential use in various scientific applications. It has shown promise as an analgesic, with studies indicating that it can reduce pain perception in animal models. Additionally, it has been shown to have anti-inflammatory effects, with studies demonstrating its ability to reduce inflammation in animal models of arthritis. Furthermore, 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-ethylphenyl)benzamide X has been studied as an anxiolytic agent, with research suggesting that it can reduce anxiety-like behavior in animal models.
Propiedades
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-(2-ethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O/c1-2-25-10-6-7-11-27(25)29-28(31)26-14-12-24(13-15-26)21-30-18-16-23(17-19-30)20-22-8-4-3-5-9-22/h3-15,23H,2,16-21H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALKRTJBJIKPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-methylpiperazine](/img/structure/B4994035.png)


![3-({[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4994046.png)
![1-[2-(1-adamantyl)ethoxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4994068.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4994071.png)

![2-[(2R*,3R*)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-2-azaspiro[4.6]undecan-3-one](/img/structure/B4994083.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4994088.png)
![5'-benzyl 3'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4994097.png)
